molecular formula C10H7F3N2O3 B8348770 (5-Trifluoromethyl-benzo[d]isoxazol-3-ylamino)-acetic acid

(5-Trifluoromethyl-benzo[d]isoxazol-3-ylamino)-acetic acid

Cat. No.: B8348770
M. Wt: 260.17 g/mol
InChI Key: KIZJYOWFERSKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Trifluoromethyl-benzo[d]isoxazol-3-ylamino)-acetic acid is a useful research compound. Its molecular formula is C10H7F3N2O3 and its molecular weight is 260.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

2-[[5-(trifluoromethyl)-1,2-benzoxazol-3-yl]amino]acetic acid

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)5-1-2-7-6(3-5)9(15-18-7)14-4-8(16)17/h1-3H,4H2,(H,14,15)(H,16,17)

InChI Key

KIZJYOWFERSKRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NO2)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)CNc1noc2ccc(C(F)(F)F)cc12
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Synthesis routes and methods II

Procedure details

5-Trifluoromethyl-benzo[d]isoxazol-3-ylamine (2.5 g, 12.4 mmol) and glyoxylic acid monohydrate (Aldrich, 1.14 g, 12.4 mmol) in MeOH (10 mL) were treated with a few drop of AcOH and heated at 80° C. for 30 min. The reaction was then cooled to room temperature and NaBCNH3 (Aldrich, 1.17 g, 18.6 mmol) was added in one portion and the resulting solution was stirred at room temperature for another 2 hours. The solvent was removed and the residue was partitioned between ether and 1 N NaOH. The aqueous layer was then acidified with 1 N HCl to pH=3 and then extracted three times with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give the title compound as white solid.
Name
5-Trifluoromethyl-benzo[d]isoxazol-3-ylamine
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2.5 g
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reactant
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1.14 g
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0 (± 1) mol
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10 mL
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Synthesis routes and methods III

Procedure details

Preparation I7, Step 5: A solution of tert-butyl 2-(5-(trifluoromethyl)benzo[d]isoxazol-3-ylamino)acetate (367 mg) in dichloromethane (20 mL) at 0° C. was treated with trifluoroacetic acid (2 mL) and stirred at rt for 5 h. The mixture was concentrated under vacuum, and the residue was purified by column chromatography on silica gel, eluting with 10% to 50% (v/v) ethyl acetate-hexane, to provide 2-(5-(trifluoromethyl)benzo[d]isoxazol-3-ylamino)acetic acid (270 mg) as an off-white solid. MS found: (M+H)+=261.
Name
tert-butyl 2-(5-(trifluoromethyl)benzo[d]isoxazol-3-ylamino)acetate
Quantity
367 mg
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reactant
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2 mL
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20 mL
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